N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride
Description
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is a polyamine derivative with the molecular formula C₆H₂₁Cl₃N₃ (based on trihydrochloride salt formation). It consists of a 1,3-propanediamine backbone substituted with a 3-aminopropyl group, forming a branched structure. The trihydrochloride salt enhances its water solubility and stability, making it suitable for biochemical and pharmaceutical applications.
Properties
CAS No. |
72864-15-4 |
|---|---|
Molecular Formula |
C6H20Cl3N3 |
Molecular Weight |
240.6 g/mol |
IUPAC Name |
N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride |
InChI |
InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H |
InChI Key |
HRKICRHARITSQS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Process via N-(2-Cyanoethyl)-3-aminopropionitrile Intermediate
This is the most industrially established method, involving:
Step 1: Formation of the Intermediate
Acrylonitrile reacts with ammonia in the presence of molecular sieve catalysts in a fixed-bed reactor to form N-(2-cyanoethyl)-3-aminopropionitrile.- Reaction conditions:
- Molar ratio of liquid ammonia to acrylonitrile: 0.8–5:1
- Temperature: 10–100 °C
- Pressure: 1–7 MPa
- Space velocity: 0.2–1.0 h⁻¹
- Catalyst: Molecular sieves in fixed-bed reactor
- Advantages: High selectivity, low waste generation, and suitability for continuous industrial operation.
- Reaction conditions:
Step 2: Catalytic Hydrogenation of the Intermediate
The crude reaction mixture containing N-(2-cyanoethyl)-3-aminopropionitrile is directly subjected to catalytic hydrogenation without prior purification.- Catalyst: Raney nickel
- Solvent and base present (e.g., calcium oxide, ammonia water, or liquid ammonia)
- Conditions:
- Temperature: 50–100 °C
- Hydrogen partial pressure: 1.0–5.0 MPa
- Reaction time: 2–15 hours
- Catalyst loading: 10–30% of the mass of the intermediate in the reaction mixture
- Outcome: N-(3-aminopropyl)-1,3-propanediamine is obtained with overall yields exceeding 80%.
Summary Table 1: Two-Step Preparation Process Parameters and Yields
| Step | Reaction Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|
| Acrylonitrile + Ammonia | 10–100 °C, 1–7 MPa, 0.8–5:1 molar ratio | Molecular sieves | ~80 (overall) | Fixed-bed reactor, continuous |
| Hydrogenation of Intermediate | 50–100 °C, 1–5 MPa H₂, 2–15 h | Raney nickel | Included in overall yield | No purification needed |
This method is favored for its simplicity, cost-effectiveness, and environmental advantages due to minimal waste production.
Direct Hydrogenation Using Fixed-Bed Tubular Reactors
An alternative method involves the direct reaction of acrylonitrile with liquid ammonia followed by catalytic hydrogenation:
- Catalyst: Cobalt or nickel supported on alumina
- Conditions:
- Temperature: 110–120 °C
- Pressure: 25 MPa
- Yield: Approximately 71% overall in two steps
- This method uses a fixed-bed tubular reactor and allows direct hydrogenation of the reaction mixture in the presence of ammonia.
Reactive Distillation and Continuous Hydrogenation Using Pd Catalysts
Another reported method involves:
- Catalyst: Palladium supported on zirconia
- Process: Reactive distillation combined with continuous hydrogenation of 1,3-propylenediamine and hydrogen in a reaction tower
- Advantages:
- Suppresses side reactions
- Conversion rate of 1,3-propylenediamine exceeds 80%
- Disadvantages:
Other Catalytic Systems and Conditions
Research has also explored:
- Cobalt-based catalysts with iron promoters for amination of 1,3-propanediol to diaminopropane under supercritical ammonia conditions, improving selectivity and catalyst stability.
- Use of supercritical ammonia enhances surface ammonia concentration and reduces side reactions, doubling selectivity to amino alcohol and diamine.
These catalytic insights, while focused on related amines, provide valuable information for optimizing N-(3-aminopropyl)-1,3-propanediamine synthesis.
Conversion to N-(3-Aminopropyl)-1,3-propanediamine Trihydrochloride
The free base is typically converted to the trihydrochloride salt by treatment with hydrochloric acid in ethanol or other solvents:
- Procedure:
- Dissolve the free base in ethanol
- Add 4 M HCl solution at room temperature
- Stir until salt precipitates
- Isolate by filtration and drying
- Yield: 70–80% typical for hydrochloride salt formation.
This process ensures the compound is isolated as a stable, crystalline hydrochloride salt suitable for storage and further applications.
Summary of Preparation Methods
| Method | Key Features | Catalyst | Yield (%) | Industrial Suitability | Notes |
|---|---|---|---|---|---|
| Two-step acrylonitrile + ammonia → intermediate → hydrogenation | Molecular sieves + Raney Ni, no purification between steps | Molecular sieves, Raney Ni | >80% overall | High | Low waste, cost-effective |
| Direct hydrogenation in fixed-bed tubular reactor | Liquid ammonia + acrylonitrile, Co/Ni catalyst | Co or Ni on alumina | ~71% overall | Moderate | Higher pressure and temp |
| Reactive distillation + continuous hydrogenation | Pd on zirconia catalyst | Pd/ZrO2 | >80% conversion | Limited by catalyst cost | Suppresses side reactions |
| Supercritical ammonia catalysis | Co-Fe catalyst, supercritical NH3 solvent | Co-Fe | Improved selectivity | Experimental | Enhances selectivity, catalyst stability |
Research Data and Industrial Considerations
- The two-step method using molecular sieves and Raney nickel is the most industrially viable due to simplicity, cost, and environmental factors.
- Catalytic hydrogenation parameters (temperature, pressure, catalyst loading) critically influence yield and selectivity.
- Avoidance of intermediate purification reduces energy consumption and production time.
- Catalyst choice affects cost and process sustainability: Raney nickel and cobalt-based catalysts are less costly than Pd catalysts.
- The hydrochloride salt formation is straightforward and yields stable products for downstream use.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .
Scientific Research Applications
Chemistry: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is used as a building block in the synthesis of polyamines and other complex organic molecules .
Biology: It is used in the study of cellular processes, including cell growth, differentiation, and apoptosis. It also plays a role in stabilizing DNA and RNA structures .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating immune responses and its potential as an anti-cancer agent .
Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its ability to bind and precipitate DNA makes it useful in the purification of DNA-binding proteins .
Mechanism of Action
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : Commercially obtained and recrystallized as the trihydrochloride salt .
- Applications: Acts as a spacer in the synthesis of squalamine analogues, linking steroid backbones to enhance drug delivery . Used in polyimide monomer preparation, though this application is more prominent in structurally related compounds like 3-chloro-N-phenyl-phthalimide .
Comparison with Similar Compounds
Functional and Application Comparisons
Research Findings and Data
Physicochemical Properties
Chromatographic Behavior
- HPLC Separation: this compound and N,N′-Bis(3-aminopropyl)-1,3-propanediamine show distinct retention times on Primesep columns due to differences in charge and branching .
Critical Analysis of Divergences
- Synthesis Complexity: N,N′-Bis(3-aminopropyl)-1,3-propanediamine requires multi-step synthesis involving acrylonitrile , whereas the trihydrochloride derivative is commercially available .
- Biological Roles : The trihydrochloride’s role as a spacer in squalamine analogues highlights its utility in drug design , while the tetrahydrochloride is more relevant in enzymatic studies .
Biological Activity
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride, also known as N,N'-bis(3-aminopropyl)-1,3-propanediamine, is a polyamine compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biotechnology.
Chemical Structure and Properties
This compound is a linear polyamine characterized by the following structural formula:
- Molecular Formula : C6H18Cl3N4
- Molecular Weight : 227.6 g/mol
- Functional Groups : Amine groups
The compound exists primarily in a protonated form in physiological conditions, which influences its biological interactions.
1. Antitumor Activity
Research indicates that polyamines like N-(3-Aminopropyl)-1,3-propanediamine play significant roles in cell proliferation and tumor growth. Elevated levels of polyamines are often associated with cancerous tissues, suggesting their involvement in tumorigenesis. Studies have demonstrated that polyamine analogs can inhibit tumor cell proliferation and induce apoptosis through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : Certain derivatives of polyamines have been shown to increase ROS levels within cells, leading to mitochondrial dysfunction and subsequent cell death .
- Inhibition of Tumor Metastasis : In vivo studies using animal models have shown that specific conjugates of polyamines can significantly reduce metastatic spread in lung cancer models .
2. Cell Proliferation and Apoptosis
The interaction of N-(3-Aminopropyl)-1,3-propanediamine with nucleic acids suggests its role in cellular processes such as DNA stabilization and gene expression regulation. Increased concentrations of this compound can lead to enhanced cell proliferation in certain contexts, particularly in rapidly dividing cells such as cancer cells .
3. Neuroprotective Effects
Polyamines have been implicated in neuroprotection due to their ability to modulate ion channels and influence neurotransmitter systems. N-(3-Aminopropyl)-1,3-propanediamine may exert protective effects against neurodegeneration by stabilizing cellular membranes and reducing oxidative stress .
The biological activity of N-(3-Aminopropyl)-1,3-propanediamine can be attributed to several mechanisms:
- Polyamine Transport : The uptake of polyamines into cells is facilitated by specific transport systems that can be upregulated in cancerous tissues.
- Interaction with Cellular Targets : Polyamines interact with nucleic acids, proteins, and phospholipids, influencing various signaling pathways involved in cell growth and survival.
- Regulation of Enzyme Activity : Polyamines modulate the activity of enzymes such as ornithine decarboxylase (ODC), which is crucial for polyamine biosynthesis and is often overexpressed in tumors .
Case Studies
Several studies have highlighted the potential therapeutic applications of N-(3-Aminopropyl)-1,3-propanediamine:
- A study demonstrated that treatment with a polyamine derivative led to a significant reduction in tumor size and improved survival rates in mice bearing H22 tumors. The compound's ability to induce apoptosis through ROS generation was a key finding .
- Another investigation focused on the neuroprotective effects of polyamines, showing that they could mitigate oxidative damage in neuronal cultures exposed to neurotoxic agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via cyanoethylation followed by nitrile reduction, often co-produced with 1,3-propanediamine . To optimize yields, maintain precise stoichiometric ratios of acrylonitrile and ammonia, and use controlled hydrogenation conditions (e.g., Raney nickel catalyst). Reaction monitoring via NMR or LC-MS ensures intermediate purity. Post-synthesis, recrystallization in ethanol/HCl enhances purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms amine proton environments and backbone structure (e.g., δ ~1.6 ppm for methylene groups adjacent to amines) .
- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., cobalt complexes with octahedral coordination) .
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 1B) .
- Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: LD₅₀ ~50–300 mg/kg) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does this compound function as a spacer in synthesizing squalamine analogues, and what factors influence its efficacy?
- Mechanism : The diamine backbone links steroid scaffolds (e.g., cholylglycine) via amide bonds, enabling antimicrobial activity. Yield optimization requires precise pH control (7–8) during coupling reactions and stoichiometric excess of activated carboxyl groups (e.g., using EDC/NHS) . Low yields (2–8.5%) highlight challenges in multi-step conjugation .
Q. In coordination chemistry, how does this ligand influence the stability and reactivity of transition metal complexes?
- Case Study : In cobalt complexes (e.g., [Co(N-(3-aminopropyl)-1,3-propanediamine)(1,2-diamino-2-methylpropane)Cl][ZnCl₄]·2H₂O), the ligand’s tridentate binding mode stabilizes octahedral geometry. Reactivity depends on pH (amine protonation state) and counterion effects (e.g., ZnCl₄²⁻ vs. Cl⁻) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Approach :
- Comparative Analysis : Cross-reference GHS classifications (e.g., acute oral toxicity Category 3 vs. incomplete ecotoxicity data ).
- Experimental Validation : Conduct acute toxicity assays (OECD 423) and Daphnia magna tests for aquatic hazard verification .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers for biological assays?
- Optimization :
- pH Adjustment : Solubilize in acidic buffers (pH 4–5, HCl) to protonate amines.
- Co-solvents : Use DMSO (≤10%) to enhance solubility without denaturing proteins .
- Temperature Control : Store at 2–8°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
